4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid
Description
4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid is a synthetic benzoic acid derivative characterized by a 3,3-dimethyl-2-oxobutoxy substituent at the para position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The 3,3-dimethyl-2-oxobutoxy group introduces steric bulk and ketonic functionality, which may influence solubility, acidity, and intermolecular interactions compared to simpler substituents (e.g., hydroxyl or methoxy groups) .
Properties
IUPAC Name |
4-(3,3-dimethyl-2-oxobutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIVXEROWBESNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 3,3-dimethyl-2-oxobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(3,3-Dimethyl-2-hydroxybutoxy)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic Acid with Analogues
- Solubility and Acidity: The ketone and ether groups in this compound likely reduce water solubility compared to sulfonated or hydroxylated analogs like 4-(sulfooxy)benzoic acid . Its pKa is expected to be higher than phenolic derivatives (e.g., 4-hydroxy-3-prenylbenzoic acid) due to the absence of ionizable hydroxyl groups .
- Thermal Stability : The bulky 3,3-dimethyl-2-oxobutoxy group may enhance thermal stability compared to smaller substituents, as seen in azo-benzoic acid derivatives with melting points >200°C .
Regulatory and Environmental Considerations
This highlights the need for environmental assessments of benzoic acid derivatives with complex substituents.
Research Findings and Data
Table 2: Physicochemical Data for Selected Benzoic Acid Derivatives
- Synthetic Methods : The target compound can be synthesized via etherification of 4-hydroxybenzoic acid with 3,3-dimethyl-2-oxobutyl bromide, analogous to methods for 4-(3-methylbutoxy)benzoic acid derivatives .
- Spectroscopic Characterization : IR and NMR spectra would show peaks for the ketone (~1700 cm⁻¹) and aromatic protons (δ 7.5–8.0 ppm), comparable to reported azo-benzoic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
